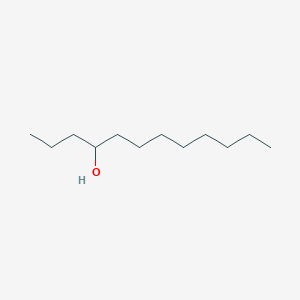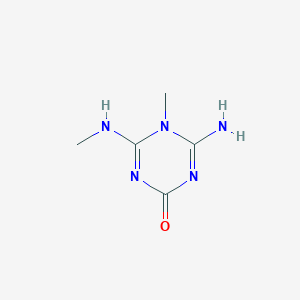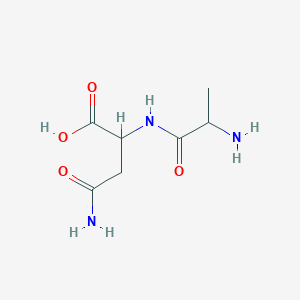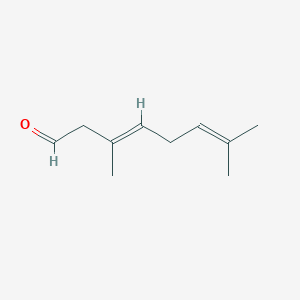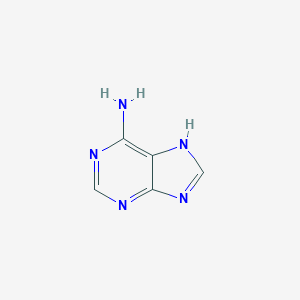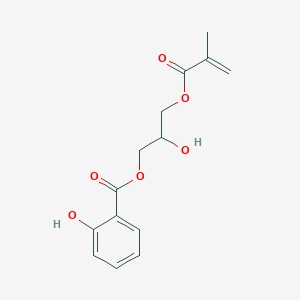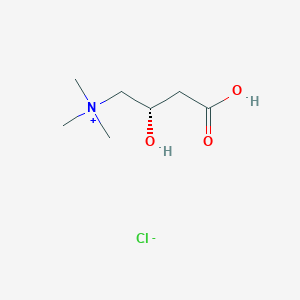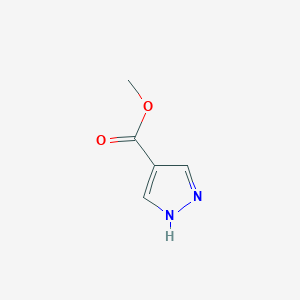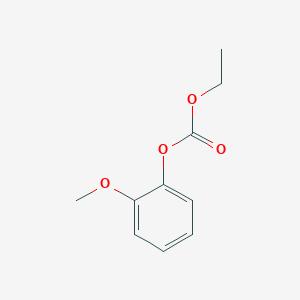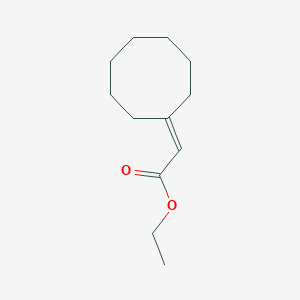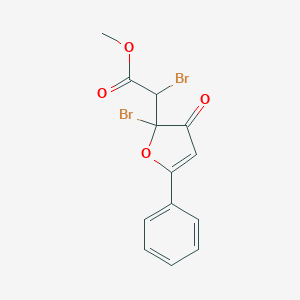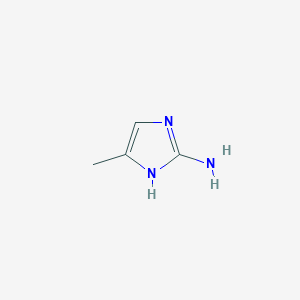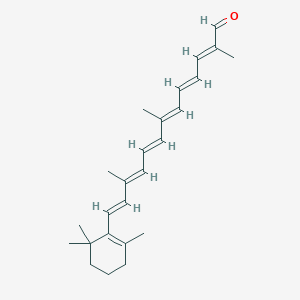
12'-Apo-beta-carotenal
Descripción general
Descripción
12’-Apo-beta-carotenal is an apo carotenoid C25 terpenoid compound that arises from the oxidative degradation of the beta,beta-carotene skeleton at the 12’-position . It is an antioxidant molecule found in gum arabic and maltodextrin microcapsules . It is also used as an ultrafast probe for ionic liquids .
Molecular Structure Analysis
The molecular formula of 12’-Apo-beta-carotenal is C25H34O . It has an average mass of 350.537 Da and a monoisotopic mass of 350.260956 Da .
Physical And Chemical Properties Analysis
The physical state of 12’-Apo-beta-carotenal is solid . A 1 percent solution in chloroform is clear . Its melting point (decomposition) is between 136 and 140 degrees Celsius (corrected) . The loss of weight on drying is not more than 0.2 percent , and the residue on ignition is not more than 0.2 percent .
Aplicaciones Científicas De Investigación
Carotenoids and Health Benefits
12'-Apo-beta-carotenal belongs to the family of natural carotenoids, which include various compounds like β-carotene, lutein, and astaxanthin. These carotenoids are explored for their potential applications in food, nutraceuticals, and cosmeceuticals. Studies have focused on the production of carotenoids from natural sources, encapsulation techniques to enhance their properties, and their health benefits. Research has delved into preclinical, clinical, and epidemiological studies to explore carotenoids' impact on health issues such as cancer, obesity, type 2 diabetes, cardiovascular diseases, and mental health (Saini et al., 2022).
Natural Occurrence in Citrus Peels
β-Apo-8′-carotenal, a related compound, was identified as a minor constituent in citrus peels like Clementine and Dancy tangerines. This discovery highlights the natural occurrence of such carotenoids in everyday fruits and contributes to understanding their role in plant pigmentation and potential nutritional benefits (Curl, 1965).
Food Industry Applications
In the food industry, β-Apo-8′-Carotenal has been effectively used for coloring egg yolks. Its application demonstrates the versatility of carotenoids in food processing and enhancement (Bunnell et al., 1962).
Biosynthesis Pathways
Carotenoids, including β-Apo-12′-carotenal, are part of intricate biosynthesis pathways. Research in this area explores the enzymatic processes involved in the production of such compounds, shedding light on their natural synthesis and potential for bioengineering (Medina et al., 2011).
Bioavailability and Absorption
Studies on different apo-beta-carotenoids, including 12'-apo-beta-carotenal, have been conducted to determine their bioavailability and absorption rates. These studies provide insights into how these compounds are metabolized in organisms, which is crucial for their application in nutrition and health (Sharma et al., 1976).
Antioxidant Properties
Apocarotenals, such as 12'-apo-beta-carotenal, have been studied for their superior antioxidant activities. Their effectiveness in scavenging radicals and preventing oxidative stress is significant for their potential use in health supplements and therapies (Shi et al., 2021).
Propiedades
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,19H,10,15,18H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOMHXDSCUCFR-PHPDKTIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167661 | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12'-Apo-beta-carotenal | |
CAS RN |
1638-05-7 | |
| Record name | β-apo-12′-Carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7,11-trimethyl-13-(2,6,6-trimethylcyclohex-1-en-1-yl)tridecahexaen-2,4,6,8,10,12-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



